molecular formula C15H18N2O4S B3944073 N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide

N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide

Cat. No.: B3944073
M. Wt: 322.4 g/mol
InChI Key: QWJOWUXPCJFHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide typically involves the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furfural with a suitable reducing agent.

    Sulfonamide formation: The intermediate is then reacted with N-methyl-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide formation: Finally, the sulfonamide intermediate is reacted with chloroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.

    Reduction: The sulfonamide group can be reduced under strong reducing conditions.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the acetamide group under basic conditions.

Major Products

    Oxidation: Products may include ring-opened aldehydes or carboxylic acids.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the natural substrate or by binding to the active site. The furan ring may interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(N-methylbenzenesulfonamido)acetamide: Lacks the 4-methyl group on the benzene ring.

    N-(furan-2-ylmethyl)-2-(N-ethyl-4-methylbenzenesulfonamido)acetamide: Has an ethyl group instead of a methyl group on the sulfonamide nitrogen.

Uniqueness

N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-12-5-7-14(8-6-12)22(19,20)17(2)11-15(18)16-10-13-4-3-9-21-13/h3-9H,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJOWUXPCJFHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.